Homoeriodictyol
Overview
Description
Homoeriodictyol is a bitter-masking flavanone extracted from Yerba Santa (Eriodictyon californicum), a plant native to America . It is one of the four flavanones identified in this plant that elicits taste-modifying properties .
Synthesis Analysis
Homoeriodictyol is synthesized from lignin-derived monomers in Saccharomyces cerevisiae . The heterologous biosynthesis pathways were successfully constructed to convert these monomers to homoeriodictyol . In addition, it is also found that homoeriodictyol is a product of the metabolic differences in the flavonoid biosynthesis pathway in sweet sorghum seeds .Molecular Structure Analysis
The molecular structure of homoeriodictyol was analyzed using ChemDraw 3D software . It is a flavanone with the molecular formula C16H14O6 .Physical And Chemical Properties Analysis
Homoeriodictyol is a powder with a molecular weight of 302.28 .Scientific Research Applications
Analytical Methods for Homoeriodictyol : A high-performance liquid chromatographic method was developed to analyze homoeriodictyol enantiomers, which is crucial for studying its pharmacokinetics and disposition in biological systems (Vega-Villa et al., 2008).
Synthesis of Homoeriodictyol : A novel synthesis method for homoeriodictyol was established, enhancing its availability for further research and applications (Shetgiri & Rege, 2003).
Bioengineering for Production : Efforts have been made to engineer microbes for efficient production of homoeriodictyol, addressing challenges in its low natural abundance and complex mixture in plants (Peng et al., 2022).
Biotransformation for Synthesis : Homoeriodictyol was synthesized via biotransformation using flavone 3'-O-methyltransferase, presenting an alternative strategy for its efficient synthesis with environmental benefits (Liu et al., 2013).
Quantification in Biological Systems : A liquid chromatography-mass spectrometry method was developed for the quantification of homoeriodictyol and its metabolites in rat tissues and urine, aiding in the understanding of its metabolic fate (Zhao et al., 2007).
Taste Modifying Properties : Homoeriodictyol and its derivatives have been found to significantly decrease the bitter taste of caffeine, suggesting potential applications as taste modifiers in food and pharmaceutical industries (Ley et al., 2005).
Health-promoting Properties : Homoeriodictyol has shown various health-promoting properties, including potential anti-inflammatory and glucose uptake modulation effects, which could be beneficial for treating certain medical conditions (Lieder et al., 2017; Dingming, 2005).
Anticancer Efficacy : Studies on homoeriodictyol isolated from Rhus retinorrhoea indicated promising anticancer effects, underscoring its potential in cancer treatment (Saquib et al., 2020).
Safety And Hazards
Future Directions
Future research may focus on the value of homoeriodictyol in the treatment of anorexia and malnutrition through the targeting of SGLT-1 . Additionally, the bioconversion of lignin derivatives into homoeriodictyol could pave a sustainable way for both the valorization of lignin and the production of aromatic natural products .
properties
IUPAC Name |
(2S)-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydrochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O6/c1-21-14-4-8(2-3-10(14)18)13-7-12(20)16-11(19)5-9(17)6-15(16)22-13/h2-6,13,17-19H,7H2,1H3/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTODBIPDTXRIGS-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30196243 | |
Record name | Homoeriodictyol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30196243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Homoeriodictyol | |
CAS RN |
446-71-9 | |
Record name | Homoeriodictyol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=446-71-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Homoeriodictyol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000446719 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Homoeriodictyol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30196243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-2,3-dihydro-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-benzopyrone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.523 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HOMOERIODICTYOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EHE7H3705C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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